molecular formula C14H19N5O2 B2805363 5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380068-97-1

5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2805363
CAS No.: 2380068-97-1
M. Wt: 289.339
InChI Key: OAVLBFYMPMMHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a piperidine ring, an oxadiazole ring, and a pyrimidine moiety, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of 5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction conditions often require refluxing in an organic solvent like dichloromethane or acetonitrile to achieve the desired product.

Chemical Reactions Analysis

5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity .

Comparison with Similar Compounds

5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its multifaceted applications in various fields of research and industry.

Properties

IUPAC Name

3-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-2-11-7-15-14(16-8-11)21-12-3-5-19(6-4-12)9-13-17-10-20-18-13/h7-8,10,12H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVLBFYMPMMHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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